molecular formula C14H14N2O3S B3061423 n-Benzyl-4-sulfamoyl-benzamide CAS No. 107619-27-2

n-Benzyl-4-sulfamoyl-benzamide

Cat. No. B3061423
CAS RN: 107619-27-2
M. Wt: 290.34 g/mol
InChI Key: CZKNSZUJCJHTTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

N-Benzyl-4-Sulfamoyl-Benzamide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-Benzyl-4-Sulfamoyl-Benzamide has a wide range of scientific research applications, including:

Mechanism of Action

N-Benzyl-4-Sulfamoyl-Benzamide exerts its effects by inhibiting the enzyme carbonic anhydrase II . This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate and protons. The molecular targets involved in this mechanism include the active site residues of carbonic anhydrase II .

Comparison with Similar Compounds

N-Benzyl-4-Sulfamoyl-Benzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its potent inhibition of carbonic anhydrase II, which distinguishes it from other related compounds .

properties

CAS RN

107619-27-2

Molecular Formula

C14H14N2O3S

Molecular Weight

290.34 g/mol

IUPAC Name

N-benzyl-4-sulfamoylbenzamide

InChI

InChI=1S/C14H14N2O3S/c15-20(18,19)13-8-6-12(7-9-13)14(17)16-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17)(H2,15,18,19)

InChI Key

CZKNSZUJCJHTTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

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